molecular formula C26H32O4S B585706 (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol CAS No. 156137-95-0

(6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol

Cat. No. B585706
CAS RN: 156137-95-0
M. Wt: 440.598
InChI Key: YNSWRBIARUSJLI-HLDOOMMESA-N
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Description

(6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol, also known as BSA-Estra, is a synthetic compound that has shown potential in scientific research applications.

Mechanism of Action

(6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol is a selective estrogen receptor modulator (SERM), which means that it can selectively bind to and activate or inhibit estrogen receptors in different tissues. (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol has a higher affinity for estrogen receptors in bone and breast tissue, which is why it has been studied in these areas. (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol also has antiestrogenic effects in the uterus and has been shown to reduce the risk of endometrial hyperplasia and cancer.
Biochemical and Physiological Effects:
(6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol has been shown to have various biochemical and physiological effects, including the regulation of gene expression, the modulation of cell proliferation and differentiation, and the regulation of lipid metabolism. (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol has also been shown to have antioxidant properties, which may contribute to its protective effects in cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of using (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol in lab experiments is its selectivity for estrogen receptors in different tissues. This allows researchers to study the effects of estrogen in specific tissues without affecting other tissues. However, (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol has limited solubility in aqueous solutions, which can make it difficult to administer in lab experiments.

Future Directions

There are several future directions for (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol research, including the development of more potent and selective SERMs, the investigation of (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol's effects on other tissues and diseases, and the study of (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol's potential as a therapeutic agent. Additionally, further research is needed to understand the long-term effects of (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol on bone health, breast cancer risk, and cardiovascular disease risk.
In conclusion, (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol is a synthetic compound that has shown potential in scientific research applications. Its selectivity for estrogen receptors in different tissues makes it a valuable tool for studying the effects of estrogen in specific tissues. However, further research is needed to fully understand the biochemical and physiological effects of (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol and its potential as a therapeutic agent.

Synthesis Methods

(6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol can be synthesized through a multi-step process that involves the reaction of estrone with methanesulfonyl chloride, followed by the addition of methylmagnesium bromide and subsequent reduction with sodium borohydride. The final step involves the addition of benzenesulfonyl chloride to the resulting product.

Scientific Research Applications

(6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol has been used in various scientific research applications, including studies on breast cancer, osteoporosis, and cardiovascular disease. In breast cancer research, (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells. In osteoporosis research, (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol has been shown to increase bone density and prevent bone loss. In cardiovascular disease research, (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol has been shown to improve lipid metabolism and reduce atherosclerosis.

properties

IUPAC Name

(6R,7R,8R,9S,13S,14S,17S)-6-(benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O4S/c1-16-24-20(13-14-26(2)22(24)11-12-23(26)27)19-10-9-17(30-3)15-21(19)25(16)31(28,29)18-7-5-4-6-8-18/h4-10,15-16,20,22-25,27H,11-14H2,1-3H3/t16-,20-,22+,23+,24-,25-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSWRBIARUSJLI-HLDOOMMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CCC3(C2CCC3O)C)C4=C(C1S(=O)(=O)C5=CC=CC=C5)C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@H]3O)C)C4=C([C@@H]1S(=O)(=O)C5=CC=CC=C5)C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857999
Record name (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol

CAS RN

156137-95-0
Record name (6beta,17beta)-6-(Benzenesulfonyl)-3-methoxy-7-methylestra-1,3,5(10)-trien-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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